Product packaging for 5-Methoxy-2-nitrobenzaldehyde(Cat. No.:CAS No. 20357-24-8)

5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176
CAS No.: 20357-24-8
M. Wt: 181.15 g/mol
InChI Key: BNTDDWPHSMILHQ-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzaldehydes and Nitroaromatics in Organic Synthesis

Substituted benzaldehydes are a class of organic compounds that feature a benzaldehyde (B42025) molecule with additional functional groups attached to the aromatic ring. wisdomlib.org These substitutions are pivotal in organic chemistry as they influence the reactivity of the aldehyde group and the aromatic ring, enabling a wide array of chemical transformations. They serve as crucial building blocks in the synthesis of diverse organic molecules, including pharmaceuticals and dyes. wisdomlib.orgchemimpex.com The aldehyde functional group itself is highly reactive and can participate in numerous reactions, such as condensations and oxidations, to form more complex structures. vulcanchem.com For instance, substituted benzaldehydes can react with hydrazone derivatives to form Schiff bases. wisdomlib.org

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) on an aromatic ring, are another significant class of chemicals in organic synthesis. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly impacts the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatics are key precursors for the synthesis of aromatic amines through the reduction of the nitro group. jsynthchem.com These amines are fundamental intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comorganic-chemistry.org The synthesis of nitroaromatic compounds is typically achieved through nitration, often using a mixture of nitric and sulfuric acids. nih.gov

Evolution of Research Pertaining to 5-Methoxy-2-nitrobenzaldehyde

The study of this compound is rooted in the broader investigation of substituted benzaldehydes and their synthesis. One documented synthetic route to this compound involves the methylation of 5-hydroxy-2-nitrobenzaldehyde (B108354). A described method details the reaction of 5-hydroxy-2-nitrobenzaldehyde with iodomethane (B122720) in the presence of potassium carbonate in a dimethylformamide (DMF) solvent at room temperature. chemicalbook.com This reaction proceeds over 16 hours and yields this compound in a quantitative yield. chemicalbook.com

The compound itself is recognized as a valuable starting material in synthetic chemistry. For example, it has been utilized in the synthesis of a novel class of compounds known as combretabenzodiazepines, which have been investigated for their cytotoxic and antitubulin activity. chemicalbook.com The presence of both the methoxy (B1213986) and nitro groups on the benzaldehyde structure provides multiple reaction sites, allowing for further derivatization and the creation of a variety of more complex molecules. cymitquimica.com

Research Significance and Scope of Investigation

The significance of this compound in research lies primarily in its role as a key intermediate for the synthesis of other compounds. cymitquimica.comchemimpex.com The unique arrangement of its functional groups—an aldehyde, a methoxy group, and a nitro group—provides a versatile platform for synthetic chemists. vulcanchem.com The aldehyde group can undergo a variety of condensation reactions, while the nitro group can be reduced to an amine, opening up further synthetic pathways. wikipedia.orgjsynthchem.com

Research involving this compound is often focused on its application in the development of new molecules with potential biological activity. chemimpex.comchemicalbook.com For example, its use as a precursor for combretabenzodiazepines highlights its importance in medicinal chemistry research. chemicalbook.com The broader field of substituted benzaldehydes and nitroaromatics continues to be an active area of investigation, with ongoing efforts to develop new synthetic methods and explore the properties and applications of novel derivatives. organic-chemistry.orgacs.orgkpfu.ru

Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H7NO4 chemsrc.comsigmaaldrich.com
Molecular Weight 181.15 g/mol sigmaaldrich.com
Appearance White to Light yellow powder to crystal tcichemicals.com
Melting Point 81.0 to 85.0 °C tcichemicals.com
Boiling Point 354.7±27.0 °C at 760 mmHg chemsrc.com
Density 1.3±0.1 g/cm3 chemsrc.com
CAS Number 20357-24-8 chemsrc.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B189176 5-Methoxy-2-nitrobenzaldehyde CAS No. 20357-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDDWPHSMILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282255
Record name 5-Methoxy-2-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-24-8
Record name 20357-24-8
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Record name 5-Methoxy-2-nitrobenzaldehyde
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Record name 5-Methoxy-2-nitrobenzaldehyde
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Advanced Synthetic Methodologies and Strategic Preparation of 5 Methoxy 2 Nitrobenzaldehyde Derivatives

Direct Functionalization and Nitration Protocols

The synthesis of substituted 2-nitrobenzaldehydes often begins with appropriately substituted benzaldehydes. A common and direct approach is the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group at the 2-position, directed by the activating hydroxyl and methoxy (B1213986) groups. For the synthesis of 5-methoxy-2-nitrobenzaldehyde itself, one route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde (B108354) using a reagent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a solvent like DMF. chemicalbook.com This reaction proceeds at room temperature and can yield the desired product in quantitative amounts. chemicalbook.com

Another approach involves the direct nitration of 3-methoxybenzaldehyde. However, this can lead to a mixture of isomers. More controlled methods often involve the protection of other functional groups or a multi-step synthesis to ensure regioselectivity. For instance, starting with 3-(benzyloxy)-4-methoxybenzaldehyde and treating it with concentrated nitric acid can yield 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde, which can be further processed. chemicalforums.com The nitration of 2-methoxybenzaldehyde (B41997) using nitric acid with a sulfuric acid catalyst is a method to produce 2-methoxy-5-nitrobenzaldehyde (B1583642). ontosight.ai The conditions for these nitration reactions, such as temperature and the concentration of the nitrating agent, are critical for maximizing yield and minimizing side products.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step, and this compound is a valuable substrate for such transformations.

Domino Reduction-Friedländer Heterocyclization

A significant application of this compound is in the domino nitro reduction-Friedländer heterocyclization to produce substituted quinolines. researchgate.netnih.govresearchgate.net This reaction circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes. nih.govresearchgate.net The process involves the in situ reduction of the nitro group of this compound to an amino group, typically using iron powder in acetic acid (Fe/AcOH). nih.govresearchgate.net This is immediately followed by a Friedländer condensation with an active methylene (B1212753) compound. researchgate.netnih.gov

The mechanism proceeds in three stages:

Nitro Reduction: The nitro group is reduced to an amine via a dissolving metal reduction mechanism. nih.gov

Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde (B1207257) derivative undergoes a Knoevenagel condensation with an active methylene compound. nih.gov

Cyclization: Intramolecular ring closure of the resulting intermediate yields the quinoline (B57606) ring system. nih.gov

This methodology is tolerant of a wide array of functional groups on both the benzaldehyde (B42025) and the active methylene partner, including β-keto-esters, β-keto-nitriles, and β-diketones, leading to a diverse range of substituted quinolines in high yields. nih.govnih.gov

Table 1: Examples of Domino Reduction-Friedländer Reaction with this compound
Active Methylene CompoundProductYield (%)
Ethyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate85
2,4-Pentanedione3-Acetyl-6-methoxy-2-methylquinoline92
Benzoylacetonitrile3-Benzoyl-6-methoxyquinolin-2(1H)-one-
Data sourced from multiple studies on Friedländer synthesis. nih.govresearchgate.net

Baylis-Hillman Reaction and Its Complexities

The Baylis-Hillman reaction provides a route to α-methylene-β-hydroxycarbonyl compounds. rsc.org When 3-methoxy-2-nitrobenzaldehyde (B1294539) is reacted with methyl vinyl ketone (MVK) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction can be complex. ajol.info It yields not only the expected "normal" Baylis-Hillman adduct but also a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts and the MVK dimer. ajol.info The formation of these bis-adducts was a notable observation, suggesting competing reaction pathways. ajol.infocore.ac.uk Kinetic studies have been employed to understand the intricate mechanism of this transformation. ajol.info The reductive cyclization of the primary Baylis-Hillman adducts derived from 2-nitrobenzaldehydes can lead to quinoline and quinolone derivatives. ajol.info

Schiff Base Condensation Routes

The aldehyde functional group of this compound readily undergoes condensation with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. jocpr.comresearchgate.netnih.gov This reaction is typically catalyzed by a few drops of acid, such as acetic acid or hydrochloric acid, and may be carried out in a solvent like ethanol. jocpr.comresearchgate.net The formation of the imine linkage is crucial for the synthesis of various heterocyclic systems and compounds with potential biological applications. jocpr.combendola.com For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin) reacts with various haloanilines to form the corresponding Schiff bases. jocpr.com Similarly, 2-hydroxy-5-nitrobenzaldehyde (B32719) condenses with 8-aminoquinoline (B160924) to yield a Schiff base ligand capable of coordinating with metal ions. bendola.com

Chemoselective Transformations and Post-Synthetic Modifications

The presence of both a nitro group and an aldehyde group in this compound allows for selective transformations, enabling the synthesis of a wide range of derivatives.

Reductive Functionalization of the Nitro Group

The chemoselective reduction of the nitro group is a cornerstone of its synthetic utility. While strong reducing agents like lithium aluminium hydride can reduce both the nitro and aldehyde groups, milder and more selective methods are often preferred. researchgate.net

A variety of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds to the corresponding amines, while preserving other sensitive functional groups like aldehydes. organic-chemistry.orgrsc.org These include:

Iron-based systems: Iron powder in acetic acid is a classic and effective method. nih.govresearchgate.net More recently, well-defined iron complexes, such as an iron(salen) complex, have been shown to catalyze the reduction of nitro compounds under mild conditions. acs.orgacs.org By tuning the reducing agent (e.g., switching from pinacol (B44631) borane (B79455) to phenylsilane), chemoselectivity for the nitro group over a carbonyl group can be achieved. acs.orgacs.org

Other metal catalysts: Catalytic systems based on palladium, platinum, and ruthenium have been employed for the hydrogenation of nitroarenes. rsc.orgunimi.it For instance, Pd/C in the presence of a hydrogen source like sodium hypophosphite can selectively reduce nitro groups. rsc.org

Metal-free reductions: Methods using reagents like tetrahydroxydiboron (B82485) have emerged as a metal-free alternative for the reduction of aromatic nitro compounds. organic-chemistry.org

The resulting 5-methoxy-2-aminobenzaldehyde is a versatile intermediate for constructing heterocyclic systems, as exemplified by the Friedländer synthesis. researchgate.netnih.gov This selective reduction is a critical step that unlocks a vast chemical space for derivatization.

Aldehyde Group Derivatization Strategies

The aldehyde functional group in this compound is a focal point for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key strategies include condensation reactions and reductive amination.

Condensation Reactions:

The Knoevenagel condensation is a prominent reaction for derivatizing this compound. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. juniperpublishers.com For instance, this compound can be reacted with various active methylene compounds in the presence of a base to yield substituted quinolines. nih.govresearchgate.net This domino reduction-Friedländer reaction, using iron in acetic acid, allows for the in situ reduction of the nitro group to an amine, which then participates in the quinoline ring formation. nih.gov

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to react with the aldehyde, forming a new carbon-carbon double bond. masterorganicchemistry.comscribd.com For example, this compound has been used in a Wittig reaction to produce 2-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methoxy-1-nitrobenzene with an 82% yield. mdpi.com

The following table summarizes examples of condensation reactions involving this compound and related compounds.

Reaction TypeReactantsProductYield (%)Reference
Domino Reduction-Friedländer HeterocyclizationThis compound, KetoneSubstituted Quinoline65 nih.gov
Wittig ReactionThis compound, (2-chloro-3,3,3-trifluoroprop-1-en-1-yl)triphenylphosphonium salt2-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methoxy-1-nitrobenzene82 mdpi.com
Knoevenagel Condensation3,4-dimethoxy-5-nitrobenzaldehyde, NitromethaneCorresponding NitrostyreneNot specified wikipedia.org

Reductive Amination:

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting an aldehyde into an amine. orientjchem.orgredalyc.org This one-pot reaction typically involves the formation of an imine or enamine intermediate from the aldehyde and an amine, followed by reduction. rsc.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) in the presence of different activating agents being a common choice. orientjchem.org This method allows for the synthesis of a wide range of secondary amines from aldehydes and anilines with high yields. orientjchem.orgredalyc.org While specific examples directly utilizing this compound in reductive amination were not found in the provided search results, the general applicability of this reaction to various benzaldehydes suggests its potential for derivatizing this compound. orientjchem.orgredalyc.org

Protecting Group Chemistry and Alkylation

In the multi-step synthesis of complex molecules from this compound, the strategic use of protecting groups is often essential to prevent unwanted side reactions. The aldehyde group itself can be protected, or protecting groups can be employed on other parts of the molecule to direct reactions to the aldehyde.

Protecting the Aldehyde Group:

A common strategy to protect the aldehyde functionality is the formation of an acetal (B89532). nih.gov For example, in the synthesis of a methoxy-substituted nitrodibenzofuran-based protecting group, the aldehyde of a related compound, 4-fluoro-2-nitrobenzaldehyde, was protected as an acetal before proceeding with a palladium-catalyzed aryl coupling reaction. nih.gov This temporary protection allows other transformations to occur without affecting the aldehyde, which can be deprotected later. nih.gov

Alkylation Reactions:

Alkylation, the transfer of an alkyl group, is another key derivatization strategy. For instance, the phenolic hydroxyl group of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (B1593974) can be alkylated. In one example, this was achieved using propargyl bromide in the presence of potassium carbonate to yield 4-(2-propyn-1-yloxy)-5-methoxy-2-nitrobenzaldehyde.

The following table highlights examples of protecting group chemistry and alkylation involving derivatives of this compound.

Reaction TypeStarting MaterialReagentsProductYield (%)Reference
Acetal Protection4-fluoro-2-nitrobenzaldehydeNot specifiedAcetal-protected aldehydeNot specified nih.gov
O-Alkylation4-hydroxy-5-methoxy-2-nitrobenzaldehydePropargyl bromide, K₂CO₃, DMF4-(2-propyn-1-yloxy)-5-methoxy-2-nitrobenzaldehydeNot specified
Demethylation4-(benzyloxy)-5-methoxy-2-nitrobenzaldehydeHydrobromic acid in acetic acid4-Hydroxy-5-methoxy-2-nitrobenzaldehyde62 (purity)

Sustainable Synthetic Pathways for this compound

The development of sustainable or "green" synthetic methods is a growing area of focus in chemistry, aiming to reduce the environmental impact of chemical processes. acs.org For the synthesis of this compound and its derivatives, this involves exploring the use of less hazardous reagents, alternative solvents, and catalyst-free conditions.

One approach to greener synthesis is the use of water as a solvent and the avoidance of toxic catalysts in condensation reactions. rsc.org While traditional Knoevenagel condensations often use organic solvents and catalysts, research has shown that some of these reactions can be effectively carried out in water without a catalyst. rsc.org

Another sustainable approach involves the use of biocatalysis. Enzymes can be employed to carry out chemical transformations under mild conditions, often with high selectivity, reducing the need for harsh reagents and protecting groups. acs.org While the direct biocatalytic synthesis of this compound was not detailed in the search results, the broader application of enzymes in the synthesis of active pharmaceutical ingredients highlights the potential for developing such routes. acs.org

Furthermore, research into the synthesis of related nitroaromatic compounds has focused on reducing safety and environmental hazards. For example, a new route for the synthesis of 2-nitrobenzaldehyde (B1664092) involves the formation and separation of a 2-nitrophenyl-1,3-dioxolane intermediate using a recyclable acidic heterogeneous catalyst, which minimizes waste and improves safety. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound.

Mechanistic Investigations and Organic Reactivity of 5 Methoxy 2 Nitrobenzaldehyde

Analysis of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 5-Methoxy-2-nitrobenzaldehyde is governed by the electronic interplay of its three functional groups: the aldehyde, the nitro group, and the methoxy (B1213986) group, all attached to a benzene (B151609) ring. The primary site for reactions is the electrophilic carbonyl carbon of the aldehyde group. The susceptibility of this carbon to attack by nucleophiles is significantly influenced by the substituents on the aromatic ring.

The nitro group (-NO₂) at the ortho position is a potent electron-withdrawing group due to both its strong negative inductive effect (-I) and negative resonance effect (-R). This withdrawal of electron density from the benzene ring and, consequently, from the aldehyde group, increases the partial positive charge on the carbonyl carbon. study.comaskfilo.comdoubtnut.com This enhanced electrophilicity makes the aldehyde more reactive towards nucleophilic addition reactions. study.comaskfilo.comdoubtnut.com In contrast, the methoxy group (-OCH₃) at the meta position relative to the nitro group (para to the aldehyde) is an electron-donating group through its positive resonance effect (+R). Electron-donating groups typically decrease the electrophilicity of the carbonyl carbon, thus reducing the rate of nucleophilic addition. askfilo.com

In this compound, these opposing effects are at play. However, the strong electron-withdrawing nature of the ortho-nitro group generally dominates, rendering the carbonyl carbon highly electrophilic. Furthermore, structural studies on the parent compound, 2-nitrobenzaldehyde (B1664092), have shown that steric hindrance between the aldehyde and the bulky nitro group can cause the nitro group to twist out of the plane of the benzene ring. researchgate.net This twisting can partially inhibit its resonance effect, but its strong inductive effect remains, ensuring a high degree of electrophilicity at the carbonyl center. This makes the compound a suitable substrate for various nucleophilic addition reactions, such as condensations and additions of organometallic reagents.

Kinetics and Mechanistic Pathways of Key Reactions

The enhanced electrophilicity of this compound dictates its participation in several important organic reactions, most notably condensation reactions. A key example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Studies involving the closely related 2-nitrobenzaldehyde in Claisen-Schmidt condensations have shown that the reaction often stops at the initial aldol addition product. jocpr.com For instance, the reaction between 4-methoxyacetophenone and 2-nitrobenzaldehyde under basic conditions yielded the aldol product, 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one, rather than the expected chalcone. jocpr.com This suggests that while the initial nucleophilic attack on the highly electrophilic aldehyde is facile, the subsequent elimination step to form the double bond is hindered. The presence of the bulky ortho-nitro group can create steric congestion that disfavors the formation of the planar transition state required for elimination.

The ortho-nitrobenzaldehyde moiety is a classic precursor for cyclization reactions, most famously in the Baeyer-Drewsen indigo synthesis. jocpr.com This reaction pathway becomes competitive with simple condensation, especially under basic conditions. The mechanism involves an initial nucleophilic addition (e.g., from an enolate) to the aldehyde carbonyl group, forming an aldol-type intermediate.

Instead of undergoing simple dehydration, this intermediate can proceed through an intramolecular redox reaction. The nitro group acts as an internal oxidizing agent, while the newly formed alcohol is oxidized. This process, followed by cyclization and dimerization, leads to the formation of complex heterocyclic structures like indigo dyes. The reaction between 2-nitrobenzaldehyde and 4-methoxyacetophenone has been proposed to follow such a pathway, involving initial nucleophilic addition followed by oxidation-reduction and cyclization steps to form an intermediate of an indigo derivative. jocpr.com

Beyond ground-state reactions, this compound exhibits rich photochemical reactivity characteristic of ortho-nitrobenzyl compounds. Upon absorption of UV light, the molecule undergoes an intramolecular hydrogen atom transfer from the aldehyde C-H bond to one of the oxygen atoms of the ortho-nitro group. This process generates a transient species known as an aci-nitro intermediate. nih.govnih.gov

Compound FamilyQuenching SpeciesRate Constant (k)Reference
o-Nitrobenzyl derivativesWater(0.3-1.7) x 10⁵ M⁻¹s⁻¹ nih.gov

Stereochemical Control in Reactions Involving this compound

Reactions involving the addition of a nucleophile to the prochiral carbonyl carbon of this compound can generate a new stereocenter. For example, the initial step of the Claisen-Schmidt condensation produces a β-hydroxy ketone with a chiral center at the carbon bearing the hydroxyl group. jocpr.com However, detailed mechanistic studies focusing specifically on achieving high levels of stereochemical control (i.e., enantioselective or diastereoselective reactions) with the this compound substrate are not extensively detailed in the surveyed literature. Achieving such control would typically require the use of chiral catalysts, auxiliaries, or reagents that can differentiate between the two faces of the planar aldehyde group during the nucleophilic attack. While the principles of asymmetric synthesis are applicable, specific protocols and their efficacy for this particular molecule remain a subject for further investigation.

Photochemical Transformations and Caged Compound Design

The most significant application of the unique reactivity of the 2-nitrobenzyl scaffold, including this compound, is in the field of photochemistry, particularly in the design of photolabile protecting groups, or "caged compounds". nih.gov A caged compound is a molecule of interest that has been chemically modified with a photoremovable group, rendering it biologically inactive. nih.gov

The core photochemical transformation is the light-induced intramolecular rearrangement of the 2-nitrobenzyl group into a 2-nitrosobenzyloxy group, which is unstable and readily cleaves, releasing the protected molecule. researchgate.net The aldehyde functional group in this compound can be readily converted (e.g., by reduction to an alcohol or oxidation to a carboxylic acid) to provide an attachment point for a substrate molecule to be "caged". The methoxy group at the 5-position helps to fine-tune the electronic properties and absorption wavelength of the chromophore. The closely related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used caging chromophore, indicating that the 5-methoxy substitution is favorable for these applications. nih.gov

The photochemical uncaging process is initiated by the absorption of a photon, leading to the formation of the aci-nitro intermediate as described previously. The decay of this intermediate is concomitant with the cleavage of the bond to the protected molecule and the formation of a 2-nitroso derivative as a byproduct. nih.gov

This reaction sequence is often accompanied by the release of a proton into the surrounding medium. The appearance of the final photoproducts and the release of the "caged" species are directly linked to the decay of the aci-nitro intermediate. nih.gov Therefore, the kinetics of the aci-nitro decay serve as a reliable indicator for the rate of release of the active molecule and the associated proton. nih.gov This photo-induced, rapid change in concentration of a biologically active molecule or a proton allows researchers to trigger biological processes with high spatial and temporal precision, making caged compounds powerful tools in cell biology and physiology. nih.gov

Wavelength-Dependent Orthogonal Photolysis

The selective cleavage of chemical bonds using light, known as photolysis, offers a high degree of spatial and temporal control over chemical reactions. A particularly sophisticated application of this principle is wavelength-dependent orthogonal photolysis, a strategy that enables the selective removal of one photolabile protecting group in the presence of another by tuning the wavelength of the irradiating light. This concept of "chromatic orthogonality" replaces the need for different chemical reagents to achieve selective deprotection. acs.orgharvard.edunih.gov

Derivatives of 2-nitroveratraldehyde, which are structurally similar to this compound, have been instrumental in demonstrating the feasibility of this approach. harvard.edu The core principle lies in identifying two distinct photolabile protecting groups with significantly different absorption maxima. This allows for the selective excitation and subsequent cleavage of one group with a specific wavelength of light, while the other remains largely unaffected. acs.org

A seminal study in this area utilized a derivative of the 2-nitroveratryl fragment, which is sensitive to light at longer wavelengths (e.g., 420 nm), in combination with a 3′,5′-dimethoxybenzoin fragment, which is reactive at shorter wavelengths (e.g., 254 nm). harvard.edu This pairing allows for the independent cleavage of each protecting group by irradiating the sample with the appropriate wavelength.

The photolysis of o-nitrobenzyl compounds, including this compound, proceeds through a well-established mechanism. acs.orgresearchgate.netscispace.com Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. acs.org This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the protected functional group and the formation of a 2-nitrosobenzaldehyde derivative. The efficiency of this process, quantified by the quantum yield, can be wavelength-dependent. researchgate.netrsc.orgrsc.org

Detailed Research Findings

Research into the wavelength-dependent photolysis of these systems has provided valuable insights into their reactivity and selectivity. For instance, in a mixture of esters derived from a 2-nitroveratryl alcohol and a 3′,5′-dimethoxybenzoin, irradiation at 254 nm resulted in a significantly higher cleavage of the benzoin ester. Conversely, irradiation at 420 nm preferentially cleaved the 2-nitroveratryl ester. harvard.edu This demonstrates the principle of orthogonal deprotection based on the differential absorption properties of the two chromophores.

The selectivity of the photolysis is a critical parameter in orthogonal systems. In the aforementioned study, the ratio of cleavage products was quantified to assess the degree of orthogonality. The results indicated that while there is some minor cross-reactivity, a high degree of selectivity can be achieved by carefully choosing the irradiation wavelengths. harvard.edu

The following interactive data table summarizes the selective photolysis of a mixture of two different photolabile ester compounds, demonstrating the principle of wavelength-dependent orthogonal photolysis.

Irradiation Wavelength (nm)Predominantly Cleaved EsterCleavage Product Ratio (C11/C9)Reference
2543′,5′-Dimethoxybenzoin Ester90:10 harvard.edu
4202-Nitroveratryl Ester15:85 harvard.edu

This data clearly illustrates that by selecting the appropriate wavelength, one can control which protecting group is removed, thereby achieving orthogonal deprotection. The slight cross-reactivity observed is attributed to a combination of non-specific absorption and potential energy transfer between the chromophores. harvard.edu

Further mechanistic studies on 2-nitrobenzyl compounds have identified key intermediates in the photolytic cleavage process. acs.orgresearchgate.net Transient absorption spectroscopy has been a valuable tool in elucidating the lifetimes and reaction pathways of the excited states and the aci-nitro intermediates. The solvent environment can also play a significant role in the reaction mechanism and the ultimate product distribution. researchgate.netscispace.com

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrational Analysis

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of 5-Methoxy-2-nitrobenzaldehyde displays characteristic absorption bands that correspond to the various vibrational modes of its functional groups. The presence of the aldehyde group is typically confirmed by a strong C=O stretching vibration. In related nitrobenzaldehyde compounds, this band appears around 1700 cm⁻¹. niscpr.res.in For 2-amino-5-methoxybenzaldehyde, a structurally similar compound, the C=O stretch is observed at 1692 cm⁻¹. rsc.org The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For a related compound, 2-nitrobenzaldehyde (B1664092), these are observed at approximately 1500 cm⁻¹ and 1337 cm⁻¹, respectively. chemicalforums.com The C-O stretching of the methoxy (B1213986) group is also a key feature.

A comprehensive assignment of the vibrational modes of this compound would require theoretical calculations, such as Density Functional Theory (DFT), to complement the experimental data. Such calculations can help in assigning specific vibrational frequencies to the corresponding atomic motions within the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aldehyde proton (CHO) is expected to appear as a singlet at the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The aromatic protons will appear as a set of coupled signals, with their chemical shifts and coupling constants being indicative of their positions on the benzene (B151609) ring. The methoxy group protons (OCH₃) will be observed as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, often above 190 ppm. rsc.orgrsc.org The aromatic carbons will have chemical shifts in the range of approximately 110-160 ppm, with their exact values influenced by the attached substituents (methoxy and nitro groups). The carbon of the methoxy group will appear at around 55-60 ppm. rsc.org

¹H and ¹³C NMR Data for Related Compounds
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-amino-5-methoxybenzaldehyde--- rsc.org
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehydeCDCl₃10.4 (s, 1H, CHO), 7.6 (s, 1H, Ph-H), 7.3–7.5 (m, 5H, Ph-H), 7.2 (s, 1H, Ph-H), 5.25 (s, 2H, PhCH₂O), 4.0 (s, 3H, CH₃O)- chemicalforums.com
2-methoxybenzaldehyde (B41997)DMSO-d6-189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation pattern upon ionization. For this compound (C₈H₇NO₄), the expected exact mass is approximately 181.0375 g/mol . chemscene.comscbt.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (CH₃O), and the aldehyde group (CHO) or carbon monoxide (CO), leading to the formation of characteristic fragment ions. Analysis of these fragments can further confirm the structure of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

Computational Chemistry and Theoretical Studies on 5 Methoxy 2 Nitrobenzaldehyde

Quantum Chemical Calculations (DFT, HF, MP2)

Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about molecules like 5-Methoxy-2-nitrobenzaldehyde. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and predict various molecular properties. niscpr.res.inacs.org DFT methods, particularly B3LYP, are widely used for their balance of accuracy and computational cost, providing excellent predictions of vibrational frequencies and molecular geometries for organic compounds. niscpr.res.inresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For aromatic aldehydes, the orientation of the aldehyde and nitro groups relative to the benzene (B151609) ring is of particular interest. In a study on the related compound 3-methoxy-2-nitrobenzaldehyde (B1294539), geometry optimization was performed using the B3LYP/6-31G+(d) level of theory to identify the preferred staggered conformations. ajol.info

Conformational analysis of this compound would involve rotating the methoxy (B1213986), nitro, and aldehyde groups to find the global energy minimum. The planarity of the molecule and potential intramolecular interactions, such as hydrogen bonding, are key aspects explored in this analysis. For the related 2-nitrobenzaldehyde (B1664092), calculations have shown that the C-C bond lengths in the phenyl ring are typically in the range of 1.38 to 1.40 Å, and C-C-C bond angles are around 118-120°, which is characteristic of sp² hybridized carbon atoms. niscpr.res.inresearchgate.net

Table 1: Representative Optimized Geometric Parameters for Nitrobenzaldehyde Structures (Note: Data based on studies of related nitrobenzaldehydes and serve as illustrative examples.)

ParameterTypical Value (Å or °)Methodological Basis
C-C (ring) bond length1.38 - 1.40 ÅDFT/B3LYP niscpr.res.in
C-N (nitro) bond length~1.48 ÅDFT/B3LYP materialsciencejournal.org
N-O (nitro) bond length~1.22 ÅDFT/B3LYP niscpr.res.in
C=O (aldehyde) bond length~1.21 ÅDFT/B3LYP niscpr.res.in
C-C-C (ring) bond angle118 - 120°DFT/B3LYP researchgate.net

Electronic structure theory investigates the distribution and energy of electrons within a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. ajol.info A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajol.info

For related nitroaromatic compounds, these calculations are common. For example, a computational study on one nitro-substituted compound found a HOMO-LUMO band gap of 3.70 eV. tandfonline.com Another study on 4′-methoxy-2-nitrochalcone, which shares structural motifs, reported a substantial energy gap of 5.922 eV, indicating high chemical stability. mdpi.com The LUMO in such compounds is often located around the nitro-substituted aromatic ring, highlighting its electrophilic character. mdpi.com

Table 2: Key Concepts in HOMO-LUMO Analysis

TermDefinitionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; region of nucleophilic reactivity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; region of electrophilic reactivity.
Energy Gap (ΔE) E(LUMO) - E(HOMO)Indicates chemical reactivity and stability. A large gap implies high stability. ajol.info

Theoretical calculations can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds. niscpr.res.in

Studies on the related molecules 2-nitrobenzaldehyde and 4-nitrobenzaldehyde (B150856) have shown that theoretical frequencies calculated with the B3LYP/6-311++G(d,p) method correlate well with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors. niscpr.res.in For instance, the characteristic C=O stretching vibration in 2-nitrobenzaldehyde is observed experimentally around 1698-1701 cm⁻¹ and calculated theoretically at 1695 cm⁻¹. niscpr.res.in Similarly, the C-H bending mode of the aldehyde group is assigned to bands around 1358-1360 cm⁻¹, with a corresponding calculated value of 1368 cm⁻¹. niscpr.res.in Such correlations are invaluable for confirming molecular structures and interpreting experimental spectra.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility, the dynamics of its functional groups, and its interactions with solvent molecules. This technique allows researchers to observe how the molecule behaves in a dynamic environment, which is often a more realistic representation than the static picture provided by geometry optimization. While MD simulations are a powerful tool for exploring molecular behavior, specific studies applying this method to this compound were not found in the reviewed literature.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are widely used in medicinal chemistry and toxicology to predict the properties of new compounds. researchgate.netdergipark.org.tr

For classes of compounds like nitrobenzene (B124822) derivatives, QSAR studies have been developed to predict endpoints such as toxicity. dergipark.org.trasianpubs.org These models rely on calculating molecular descriptors—numerical values that encode different aspects of a molecule's structure. Descriptors can include electronic properties (like partial atomic charges), steric properties, and topological indices. dergipark.org.trresearchgate.net For example, a QSPR study on substituted phenols successfully predicted pKa values using partial atomic charges calculated by quantum mechanical methods like HF and MP2. acs.org While the principles of QSAR/QSPR are well-established for nitroaromatic compounds, a specific, published model focused solely on this compound is not detailed in the available research.

Table 3: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor TypeExampleInformation Encoded
Electronic Partial Atomic Charges, Dipole MomentElectron distribution, polarity
Topological Connectivity Indices (chi)Molecular branching and shape researchgate.net
Quantum-Chemical HOMO/LUMO Energies, HyperpolarizabilityReactivity, stability, NLO properties dergipark.org.tr
Physicochemical LogP, Molar RefractivityLipophilicity, bulk

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tandfonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. pensoft.netjapsonline.com

The process involves placing the ligand, such as this compound, into the binding site of a target protein and calculating a "binding score" or "binding energy," which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. tandfonline.comtandfonline.com For example, a docking study of 4′-methoxy-2-nitrochalcone against the anti-apoptotic protein MCL-1 was performed to evaluate its potential as a cancer inhibitor. mdpi.com Another study on a different heterocyclic compound reported a strong ligand-protein interaction with a binding energy of -10.3 kcal/mol. tandfonline.com Although molecular docking is a standard method for evaluating the biological potential of novel compounds, specific docking studies featuring this compound as the ligand were not identified in the surveyed literature.

Table 4: Glossary of Molecular Docking Terms

TermDefinition
Ligand The smaller molecule (e.g., a potential drug) that binds to the receptor.
Receptor The larger molecule, typically a protein or enzyme, with a binding site.
Binding Site The specific region on the receptor where the ligand binds.
Binding Energy The calculated energy of the ligand-receptor interaction, indicating binding affinity.
Inhibition Constant (Ki) A measure of the potency of an inhibitor; a smaller Ki indicates higher potency. tandfonline.com

Analysis of Noncovalent Interactions within the Molecular Framework

The analysis of noncovalent interactions (NCIs) is a fundamental aspect of computational chemistry that explains the forces governing molecular conformation and crystal packing. While detailed published studies focusing specifically on the noncovalent interactions within this compound are not extensively available, the methodologies for such an analysis are well-established in the study of similar nitroaromatic compounds. researchgate.netbohrium.com These interactions, although weaker than covalent bonds, are critical in determining the supramolecular architecture and physical properties of the compound.

Key noncovalent interactions expected within the molecular framework of this compound and its crystal lattice would include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. Computational techniques are indispensable for visualizing, quantifying, and understanding these forces.

Hirshfeld Surface Analysis

A primary tool for investigating intermolecular interactions in crystalline solids is Hirshfeld surface analysis. nih.goviucr.org This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. Different properties can be mapped onto this surface to highlight and quantify intermolecular contacts.

d_norm : This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. The surface is colored to show contacts that are shorter (red areas), equal to (white areas), or longer (blue areas) than the van der Waals radii of the interacting atoms. nih.gov For this compound, this would reveal key hydrogen bonding interactions, such as C—H···O, involving the aldehyde, methoxy, or nitro groups.

The table below illustrates the type of data that a Hirshfeld surface analysis would yield, showing the percentage contribution of various intermolecular contacts to the total surface area.

Interaction TypePercentage Contribution
H···H> 30%
O···H / H···O> 25%
C···H / H···C> 10%
C···C< 5%
N···O / O···N< 5%
Other< 5%
Note: This table is a representative example based on analyses of similar nitroaromatic compounds and does not represent published data for this compound.

Other Computational Methods

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net It can quantify the stabilizing energy associated with intramolecular charge transfer, for instance, between the electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups.

Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the topology of the electron density to identify and characterize chemical bonds, including weak noncovalent interactions. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative data on the strength and nature of hydrogen bonds and other van der Waals contacts.

Non-Covalent Interaction (NCI) Plot : The NCI plot, based on the reduced density gradient (RDG), is a powerful visualization tool. It generates isosurfaces that highlight different types of noncovalent interactions in real space, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net

Through this combination of computational tools, a detailed picture of the noncovalent interaction landscape of this compound can be constructed, providing fundamental insights into its structural chemistry.

Applications in Medicinal Chemistry and Biological Sciences

Rational Design and Synthesis of Bioactive Compounds

The strategic placement of reactive groups on the benzene (B151609) ring of 5-Methoxy-2-nitrobenzaldehyde makes it an ideal starting material for constructing complex molecular architectures with therapeutic potential. cymitquimica.com

In the quest for selective nitric oxide synthase (NOS) inhibitors, researchers have utilized this compound as a key starting material. ugr.es An imbalance in NOS isoforms is linked to various pathological conditions. A synthetic strategy has been developed to create imidamide derivatives from this aldehyde. The process involves converting this compound into a 3-amino-1-(2-nitro-5-methoxyphenyl)-propan-1-ol intermediate. ugr.es This intermediate then reacts with various imidates to form the desired N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)imidamides after a final reduction step. ugr.es These compounds have been investigated as potential inhibitors of inducible NOS (iNOS) and neuronal NOS (nNOS), which are important targets in inflammatory diseases and neurodegenerative disorders. ugr.es

Schiff bases, formed by the condensation of an aldehyde with a primary amine, and their subsequent metal complexes are a cornerstone of medicinal inorganic chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov The aldehyde group of this compound readily participates in this reaction. cymitquimica.com The resulting Schiff base ligands, featuring the characteristic azomethine (-HC=N-) group, can chelate various metal ions. researchgate.netajol.info The biological activity of these complexes is often enhanced compared to the free ligands. ajol.info The presence of substituents like the methoxy (B1213986) group on the aromatic ring has been reported to contribute to the inhibitory activity of these compounds. nih.gov The therapeutic potential of Schiff base metal complexes spans applications as antiviral, antimalarial, anti-inflammatory, and antitumor agents. researchgate.net

The quinoline (B57606) and quinolin-2(1H)-one (carbostyril) scaffolds are prevalent in many pharmacologically active compounds, including those with applications in treating diseases like Alzheimer's and cancer. nih.gov this compound is a valuable precursor for synthesizing these heterocyclic systems. One effective method is the domino reduction-Friedländer reaction. nih.gov In this one-pot synthesis, this compound reacts with an active methylene (B1212753) compound, such as a ketone, in the presence of a reducing agent. The nitro group is reduced to an amine, which then undergoes condensation and cyclization to form the quinoline ring. nih.gov Similarly, synthetic routes starting from 2-nitrobenzaldehydes can be adapted to produce 3-substituted quinolin-2(1H)-ones, highlighting the versatility of this starting material in generating diverse drug candidates. researchgate.net

This compound has been identified as a key starting material for the synthesis of a novel class of cytotoxic and antitubulin agents known as combretabenzodiazepines. chemicalbook.com These compounds are designed as cis-locked analogues of combretastatin, a natural product known for its potent anticancer properties. The synthesis leverages the chemical reactivity of the aldehyde and nitro groups to construct the complex benzodiazepine (B76468) ring system, which is designed to inhibit tubulin polymerization, a critical process in cell division, thereby exerting a cytotoxic effect on cancer cells. chemicalbook.com

Pharmacological Evaluation and Bioactivity Profiling

Following the synthesis of novel compounds from this compound, their biological effects are rigorously assessed through pharmacological studies.

Derivatives of this compound have been subjected to extensive in vitro and in vivo testing to determine their efficacy as enzyme inhibitors.

Nitric Oxide Synthase (NOS) Inhibition: As previously mentioned, imidamide derivatives synthesized from this compound were evaluated for their ability to inhibit iNOS and nNOS. ugr.es In vitro assays showed that these compounds displayed varying degrees of inhibition, providing valuable structure-activity relationship data for the design of more potent and selective inhibitors. ugr.es Similarly, 4,5-dihydro-1H-pyrazole derivatives prepared from this compound have also shown significant inhibitory activity against nNOS in rat brain preparations, with some analogues exhibiting inhibition percentages as high as 62%. researchgate.net

Hyaluronidase (B3051955) Inhibition: A derivative of betulinic acid was prepared via a Claisen-Schmidt condensation with this compound. nih.gov This compound, (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-10-((E)-5-methoxy-2-nitrobenzylidene)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid (BA-03), was evaluated for its ability to inhibit hyaluronidase. The results demonstrated notable enzyme inhibition, with a reported IC₅₀ value of 21.9 µM. nih.gov

The table below summarizes the in vitro enzyme inhibition data for selected compounds derived from this compound.

Derivative ClassTarget EnzymeStarting MaterialResult (IC₅₀ / % Inhibition)Reference
ImidamideiNOS / nNOSThis compoundVaries by specific derivative ugr.es
4,5-dihydro-1H-pyrazolenNOSThis compoundUp to 62% inhibition researchgate.net
Betulinic Acid Derivative (BA-03)HyaluronidaseThis compound21.9 µM nih.gov

Antimicrobial, Antifungal, and Antitubercular Activity Assessments

Derivatives of this compound, particularly Schiff bases and hydrazones, have been a focal point for the discovery of new antimicrobial agents. The inherent bioactivity of the nitrobenzaldehyde scaffold is often enhanced through its condensation with various amines, leading to compounds with significant efficacy against a spectrum of pathogens.

Hydrazone derivatives, for instance, are noted for their broad biological activities, including antimicrobial properties, making them strong candidates for new drug development. ontosight.ai Similarly, Schiff bases synthesized from substituted nitrobenzaldehydes are recognized for their antibacterial and antifungal potential. nih.gov

Research into related methoxy-nitrobenzaldehyde structures further supports the antimicrobial potential of this class of compounds. For example, Schiff base metal complexes derived from the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger. researchgate.net Another study highlighted that Schiff bases derived from 2-formylphenoxyacetic acids exhibit antibacterial properties. nih.gov

In the realm of antitubercular research, hydrazones derived from 2-nitrobenzaldehyde (B1664092) have demonstrated potent activity. nih.gov While specific studies on this compound derivatives against Mycobacterium tuberculosis are emerging, the general class of nitrobenzaldehyde-derived compounds is considered a promising area for the development of new anti-TB drugs. silae.itniscpr.res.in For instance, studies on isonicotinohydrazide derivatives, which are structurally related, have been evaluated against isoniazid-resistant strains of M. tuberculosis. nih.gov Furthermore, benzimidazole (B57391) derivatives synthesized using nitrobenzaldehydes have shown in vitro potency against the M. tuberculosis H37Rv strain. frontiersin.org

Anticancer and Cytotoxicity Assays

The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown considerable promise. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, often revealing mechanisms that involve the induction of apoptosis.

A notable application involves the use of a derivative, 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzaldehyde, in creating a photocaged anticancer drug delivery system. This system, which involves attaching the chemotherapeutic agent chlorambucil (B1668637) to silicon quantum dots via the nitrobenzyl linker, was tested for its cytotoxicity against HeLa cervical cancer cells. The study demonstrated that the nanoparticle-drug conjugate could release the drug upon photo-irradiation, showcasing a controlled method for targeted cancer therapy. rsc.org

Furthermore, research on structurally similar compounds underscores the anticancer potential of this chemical family. Schiff bases derived from other substituted nitrobenzaldehydes have exhibited significant cytotoxic effects. nih.gov For example, Schiff bases prepared from 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (B183026) were evaluated for their anticancer activity against MDA-MB-231 (triple-negative breast cancer), MCF-7 (hormone-responsive breast cancer), and A549 (lung cancer) cell lines, with some derivatives showing notable cytotoxic effects. researchgate.net Similarly, derivatives of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (B1593974) have been assessed for their cytotoxicity against various cancer cell lines, with preliminary findings suggesting they can induce apoptosis in malignant cells.

The mechanism of action is often linked to the inhibition of critical cellular pathways. For instance, thioflavone derivatives synthesized from nitrobenzaldehydes have been investigated as specific inhibitors of the ERK-MAP kinase signaling pathway, which is often constitutively activated in various tumors. One such derivative, 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one, potently inhibited the proliferation of tumor cells where this pathway is active. nih.govresearchgate.net

Derivative ClassStarting AldehydeTested Cell LinesKey FindingReference
Photocaged Drug Delivery System4-(3-bromopropoxy)-5-methoxy-2-nitrobenzaldehydeHeLaPhoto-triggered release of chlorambucil. rsc.org
Schiff Bases2-hydroxy-5-methoxy-3-nitrobenzaldehydeMDA-MB-231, MCF-7, A549Demonstrated noteworthy cytotoxic activity against breast cancer cells. researchgate.net
ThioflavonesNitrobenzaldehydes (general)Tumor cells with activated ERK-MAP pathwayPotent inhibition of cancer cell proliferation. nih.govresearchgate.net
Pyrrolobenzodiazepines4-Hydroxy-5-methoxy-2-nitrobenzaldehydeVarious cancer cell linesPotential for selective anticancer activity through apoptosis induction.

Computational Drug Design and Drug-Likeness Prediction

The journey of a potential drug molecule from the laboratory to clinical use is long and complex. Computational tools play a vital role in modern drug discovery by predicting the properties of a compound, thereby saving time and resources. For derivatives of this compound, such in silico methods are crucial for prioritizing candidates for synthesis and further testing.

In Silico ADME/Tox Property Prediction

ADME/Tox prediction involves the computational assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. These predictions are critical for determining a compound's "drug-likeness." Studies on various heterocyclic derivatives, including those synthesized from this compound, have incorporated these analyses.

For example, a study on imidamide derivatives, which utilized this compound as a starting material, included the in silico prediction of physicochemical parameters and ADME properties to forecast oral bioavailability. ugr.es This type of analysis often involves evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Web tools such as SwissADME are commonly used to calculate these properties, including lipophilicity (LogP), water solubility, and potential for inhibiting key metabolic enzymes like Cytochrome P450. pensoft.netresearchgate.net For many synthesized derivatives, good intestinal absorption and bioavailability are predicted, marking them as viable candidates for further development. nih.gov

ParameterDescriptionImportance in Drug Design
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. It considers molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors.Helps to filter out compounds that are unlikely to be successful oral drugs due to poor absorption or permeation. nih.gov
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. chemscene.com
Gastrointestinal (GI) AbsorptionPrediction of how well a drug is absorbed from the gut into the bloodstream.High GI absorption is crucial for the efficacy of orally administered drugs. researchgate.net
CYP450 InhibitionPrediction of whether a compound will inhibit key cytochrome P450 enzymes responsible for drug metabolism.Inhibition of CYP enzymes can lead to adverse drug-drug interactions and toxicity. researchgate.net
Bioavailability ScoreAn overall score predicting the fraction of an administered dose of unchanged drug that reaches the systemic circulation.Provides a composite view of the likelihood of a compound having good pharmacokinetic properties. researchgate.net

Ligand-Protein Interaction Modeling for Therapeutic Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is instrumental in understanding how a potential drug molecule (the ligand) interacts with its biological target (a protein or enzyme).

Several studies on derivatives of this compound have employed molecular docking to elucidate their mechanism of action. In a study on betulinic acid derivatives synthesized using this compound, molecular docking was used to investigate the interactions between the synthesized compounds and the hyaluronidase (HAase) enzyme. The results showed favorable binding energies, indicating a strong potential for inhibition. frontiersin.orgnih.gov

Similarly, research on thiourea (B124793) and urea (B33335) derivatives prepared from this compound included docking studies to understand their binding mode within the active site of nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. rsc.org These computational models can reveal crucial interactions, such as hydrogen bonds and π-cation interactions, that are responsible for the compound's inhibitory activity. rsc.org Such insights are invaluable for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features (functional groups, stereochemistry) influence their biological activity. This knowledge guides the optimization of lead compounds to enhance efficacy and reduce side effects.

For derivatives of this compound, SAR studies have provided critical insights. For example, in the development of inhibitors for the enzyme PqsD in Pseudomonas aeruginosa, a comprehensive series of (2-nitrophenyl)methanol derivatives was synthesized to establish a clear SAR. This study explored the influence of different substituents at various positions on the nitrophenyl ring, leading to the design of more potent inhibitors. rsc.org

Similarly, a detailed SAR study was conducted on thioflavone derivatives designed as inhibitors of the ERK-MAP kinase pathway. By comparing various substitutions on the thioflavone scaffold, researchers could identify the key structural requirements for potent and selective inhibition. nih.govresearchgate.net Studies on imidamide and urea/thiourea derivatives from this compound also contribute to SAR by comparing how different alkyl or aryl groups attached to the core structure affect the inhibitory activity against nitric oxide synthase. ugr.esrsc.org These studies collectively demonstrate that subtle changes to the molecular structure, such as the position of a nitro group or the nature of a substituent, can significantly alter biological activity and target specificity.

Applications in Materials Science and Emerging Technologies

Role as a Building Block for Polymeric Materials

The compound is a valuable monomer for the synthesis of specialized polymers, particularly those with photoreactive properties. Its nitrobenzyl moiety is a well-known photolabile protecting group, which allows for the creation of materials that can be precisely altered or degraded upon exposure to light.

A key application is in the modular synthesis of photodegradable polymers through multicomponent reactions. nih.gov Researchers have utilized 5-Methoxy-2-nitrobenzaldehyde in Passerini multicomponent polymerizations, reacting it with 1,6-hexanedioic acid and 1,6-diisocyanohexane. nih.gov This method is advantageous as it forms a photolabile chromophore in situ, allowing the photochemical properties of the resulting polymer to be tuned by simply altering the structure of the aldehyde. nih.gov The polymer created using this compound demonstrated the ability to photodegrade when exposed to UV and visible light. nih.gov This property is highly sought after for creating materials for drug delivery, tissue engineering, and microfabrication, where controlled degradation is required.

Furthermore, derivatives of this compound are employed in creating polymers for advanced applications like fiber-coated nanopores. google.comgoogleapis.com

Polymer Synthesis ApplicationReactantsResulting Polymer PropertyReference
Passerini Multicomponent PolymerizationThis compound, 1,6-hexanedioic acid, 1,6-diisocyanohexanePhotodegradable by UV/Visible Light nih.gov

Integration into Fluorescent Molecular Sensors

This compound is a key precursor in the synthesis of highly specific fluorescent probes for detecting reactive nitrogen species (RNS), which are important in various physiological and pathological processes. unimi.it Its structure is used as a starting point to build more complex sensor molecules.

For instance, fluorescent probes for nitric oxide (NO) have been developed starting from commercially available 2-methoxy-5-nitrobenzaldehyde (B1583642) (an alternative name for the compound). unimi.it The synthesis involves a three-step process that includes the creation of a BODIPY (boron-dipyrromethene) dye, followed by the reduction of the nitro group to an amine, and a final reductive amination. unimi.it The resulting probe molecule is initially non-fluorescent. unimi.it The sensing mechanism relies on the reaction of the probe with dinitrogen trioxide (N₂O₃), an autoxidation product of NO, which triggers a significant "off-on" fluorescent response. unimi.it This reaction forms a benzotriazole (B28993) derivative, which inhibits a photoinduced electron transfer (PeT) process, thereby activating fluorescence. unimi.it

These probes exhibit high sensitivity and selectivity for N₂O₃ and peroxynitrite (ONOO⁻) over other reactive oxygen and nitrogen species. unimi.it The fluorescence response is rapid, occurring within seconds, making these sensors suitable for real-time imaging of RNS in biological systems at physiological pH. unimi.it

Fluorescent Sensor DetailsTarget AnalyteMechanismKey FindingReference
BODIPY-based probeNitric Oxide (NO) via N₂O₃Fluorescence turn-on via inhibition of Photoinduced Electron Transfer (PeT)High sensitivity (nM detection limit) and rapid response (<10s) unimi.it

Application as Corrosion Inhibitors

A review of available scientific literature indicates that the direct application of this compound as a primary corrosion inhibitor has not been a significant area of research. While many related aromatic aldehydes and their Schiff base derivatives have been investigated for their ability to protect metals from corrosion, specific studies focusing on this compound for this purpose are not prominently documented. cymitquimica.com Research in this field tends to focus on compounds that can form strong adsorption layers on metal surfaces, often involving heterocyclic elements or different functional group combinations than those present in this compound. google.comucl.ac.ukrsc.org

Development of Coordination Compounds and Ligands

This compound is a versatile precursor for synthesizing ligands used in coordination chemistry. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are a prominent class of ligands capable of coordinating with a wide range of metal ions.

Research has demonstrated the use of this compound as a starting material for creating both symmetrical and asymmetrical salen-type Schiff base ligands. hzdr.de These ligands, which can contain donor atom sets like N₂O₂, are then used to synthesize metal complexes with transition metals such as nickel, copper, manganese, cobalt, and vanadium. hzdr.de The properties of these resulting metal complexes can be fine-tuned by modifying the aromatic rings of the Schiff base ligand, making them useful in areas like catalysis. hzdr.de

In other work, the compound has been used to synthesize dihydropyridine (B1217469) derivatives. These derivatives are also capable of acting as ligands for metal coordination, which is a key step in creating materials for applications like patterned silane (B1218182) monolayers. The synthesis involves reacting this compound with other reagents under specific conditions to build the final ligand structure. Furthermore, the compound is a known intermediate in the synthesis of ligands for technetium and rhenium complexes, which have applications in radiopharmaceuticals. The stability of the resulting metal complexes is influenced by the atoms involved in the coordination, with certain configurations leading to highly stable metal-ligand bonds.

Ligand/Complex TypeSynthetic RouteMetal IonsPotential ApplicationReference
Salen-type Schiff BasesCondensation with aminesNi, Cu, Mn, Co, VAsymmetric Catalysis hzdr.de
Dihydropyridine derivativesReaction with methyl propiolatePdSurface Patterning
Tridentate LigandsMulti-step synthesisTc, ReRadiopharmaceuticals

Future Research Directions and Unexplored Avenues

Advanced Catalytic Methods for Selective Transformations

The reactivity of the aldehyde and nitro groups, influenced by the methoxy (B1213986) substituent on the aromatic ring, makes 5-Methoxy-2-nitrobenzaldehyde an intriguing substrate for a variety of advanced catalytic transformations. Future research in this area could unlock more efficient and selective synthetic routes to complex molecules.

One promising avenue lies in the field of asymmetric catalysis . The development of chiral catalysts for reactions involving the aldehyde functionality could lead to the synthesis of enantioenriched products, which are of paramount importance in the pharmaceutical industry. For instance, exploring asymmetric Henry reactions with nitromethane, catalyzed by novel chiral metal complexes, could yield valuable chiral nitroaldols. These intermediates are versatile building blocks for the synthesis of amino alcohols and other biologically active compounds. While studies have been conducted on related nitrobenzaldehydes, a focused investigation on the 5-methoxy substituted variant could reveal unique reactivity and selectivity patterns.

Furthermore, the application of photocatalysis to this compound is a largely unexplored domain. Visible-light-mediated photocatalysis offers a green and efficient alternative to traditional synthetic methods. Research could focus on the selective reduction of the nitro group to an amino group while preserving the aldehyde functionality, or vice versa. Such selective transformations are often challenging using conventional methods and could be enabled by the design of specific photocatalytic systems. The behavior of related compounds like o-nitrobenzaldehyde under photochemical conditions suggests that this compound could also exhibit interesting photochemical reactivity, potentially leading to novel molecular rearrangements and the synthesis of unique heterocyclic scaffolds.

Integration with Nanotechnology and Supramolecular Chemistry

The incorporation of this compound into nanomaterials and supramolecular assemblies represents a frontier with considerable potential for creating novel functional materials.

In the realm of nanotechnology , this compound could be utilized as a molecular precursor for the synthesis of functionalized nanoparticles. For example, derivatives of this compound could be designed to act as capping agents or stabilizers for metallic or semiconductor nanoparticles, thereby imparting specific recognition or catalytic properties to the nanoparticle surface. The aromatic and functional groups of the molecule could facilitate non-covalent interactions with other molecules, leading to the development of novel sensors or drug delivery systems.

The principles of supramolecular chemistry , which focus on the non-covalent interactions between molecules, offer another exciting direction. This compound and its derivatives could be employed as building blocks for the construction of complex, self-assembled architectures such as macrocycles, cages, and polymers. The specific arrangement of hydrogen bond donors and acceptors, along with potential π-π stacking interactions, could be harnessed to direct the formation of ordered supramolecular structures. These structures could find applications in molecular recognition, host-guest chemistry, and the development of responsive materials. The synthesis of macrocycles using related building blocks has shown promise, suggesting that this compound could be a valuable component in creating new and functional supramolecular systems.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the direct biological activity of this compound has not been extensively studied, its structure suggests that it could serve as a valuable starting point for the discovery of new therapeutic agents.

A systematic investigation into the biological activities of derivatives of this compound is warranted. The nitroaromatic scaffold is present in a number of biologically active compounds, and the methoxy and aldehyde groups provide handles for chemical modification to explore structure-activity relationships. For instance, the synthesis of imines, hydrazones, or other derivatives from the aldehyde group could lead to compounds with potential antimicrobial, anticancer, or anti-inflammatory properties. While research has been conducted on the biological activities of other substituted benzimidazole (B57391) derivatives, a focused effort on those derived from this compound is lacking.

Furthermore, this compound can be utilized as a chemical probe to identify and validate novel biological targets. By incorporating reactive functionalities or reporter tags into the this compound scaffold, researchers could develop tools to study biological processes and identify proteins or enzymes with which these molecules interact. This approach could uncover new therapeutic targets and provide insights into disease mechanisms.

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the therapeutic potential of this compound, the development of high-throughput screening (HTS) methodologies for its derivatives is crucial.

The synthesis of a diverse compound library based on the this compound scaffold is a key first step. Utilizing combinatorial chemistry approaches, a large number of derivatives can be rapidly synthesized by modifying the aldehyde and nitro groups, as well as the aromatic ring. This would provide a rich collection of molecules for biological screening.

Once a library is established, HTS assays can be employed to rapidly assess the biological activity of thousands of compounds against a wide range of biological targets. This could include cell-based assays to measure cytotoxicity against cancer cell lines, enzyme inhibition assays, or reporter gene assays to identify modulators of specific signaling pathways. The data generated from HTS campaigns can be used to identify "hit" compounds with desired biological activities, which can then be further optimized through medicinal chemistry efforts to develop lead compounds for new drug discovery programs. The development of such systematic screening approaches will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

Q & A

Basic Questions

Q. How is 5-Methoxy-2-nitrobenzaldehyde utilized as a building block in synthesizing heterocyclic compounds?

  • Methodological Answer: this compound serves as a precursor in domino reduction-Friedländer heterocyclization to synthesize quinolines. The nitro group undergoes reduction to an amine, which then reacts with ketones to form the heterocyclic core. For example, coupling with acetophenone yielded (E)-3-(5-methoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one at 50% efficiency after ethanol crystallization . Reaction conditions (catalyst, solvent, temperature) must be optimized to balance reduction and cyclization steps .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, nitro at C2). IR spectroscopy identifies aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Elemental analysis validates purity, with C/H/N ratios matching theoretical values within ±0.4%. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺) with <3 ppm error .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store in airtight amber vials under inert gas (N₂/Ar) at −20°C to inhibit aldehyde oxidation. Use nitrile gloves and fume hoods due to potential nitro compound toxicity. Purify via silica gel chromatography (hexane/EtOAc gradient) before use to remove oxidized byproducts .

Advanced Questions

Q. What mechanistic role does the nitro group play in palladium-catalyzed reductive cyclization reactions involving this compound?

  • Methodological Answer: The nitro group acts as an electron-withdrawing substituent, polarizing the aldehyde carbon for nucleophilic attack. During Pd-catalyzed reactions, it is reduced to an amine, which facilitates cyclization. Over-reduction to hydroxylamine intermediates must be controlled via catalyst choice (e.g., Pd/C vs. Pd(OAc)₂) and reducing agent (e.g., formic acid). Computational studies (DFT) show the nitro group lowers the LUMO energy at C1 by 1.2 eV, accelerating reactivity .

Q. How do substituent electronic effects influence yield variations in Friedländer heterocyclization with this compound?

  • Methodological Answer: Electron-deficient ketones (e.g., acetylpyridine) improve yields (up to 93%) by stabilizing imine intermediates, while bulky ketones hinder cyclization. Steric maps and Hammett constants (σₘ‑OCH₃ = −0.12; σ₀‑NO₂ = +1.25) predict reactivity. For example, coupling with electron-rich ketones (e.g., 4-methoxyacetophenone) requires higher temperatures (110°C vs. 80°C) to overcome steric hindrance .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

  • Methodological Answer: Systematically test parameters:

  • Catalyst loading: 5 mol% Pd vs. 10 mol% Pd impacts nitro reduction efficiency.
  • Solvent polarity: DMF stabilizes charged intermediates better than THF.
  • Purification: Column chromatography vs. recrystallization affects isolated yields.
    Tabulate data as in Table 3 of recent studies, where ketone electronic properties correlated with yields (65–93%) .

Q. What strategies mitigate competing side reactions during nitro group transformations in this compound?

  • Methodological Answer: Use selective reducing agents (e.g., Zn/HCl for partial reduction) and monitor via in situ IR to detect intermediates like hydroxylamines. Anhydrous conditions and slow reagent addition minimize aldol condensation byproducts. For example, in domino reactions, maintaining pH <7 prevents premature cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.